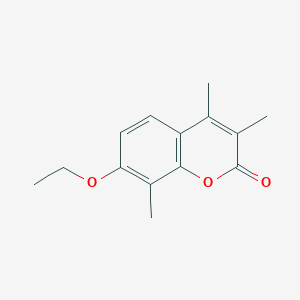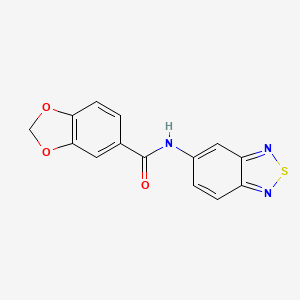
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one, also known as coumarin, is a natural compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has a wide range of applications in the field of scientific research, including its use as a fluorescent probe, a drug precursor, and as a model compound for studying enzymatic reactions. In
Wirkmechanismus
Coumarin's mechanism of action is not fully understood, but it is believed to involve its ability to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids. Coumarin is known to inhibit the activity of some enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Coumarin is also believed to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Coumarin has a wide range of biochemical and physiological effects. It has been shown to have anticoagulant, antiviral, and anticancer properties, as well as antioxidant and anti-inflammatory effects. Coumarin has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is its versatility. It can be easily modified to create compounds with a wide range of biological activities, making it a useful tool for drug discovery and development. Additionally, 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, one of the main limitations of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is its potential toxicity. High doses of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one have been shown to cause liver damage in animals, and its use in humans is limited by its potential to cause bleeding disorders.
Zukünftige Richtungen
There are many future directions for research on 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one-based drugs for the treatment of cancer and other diseases. Coumarin derivatives have been shown to have potent anticancer activity, and further research is needed to optimize their biological activity and minimize their toxicity. Another area of interest is the development of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one-based fluorescent probes for studying biological systems. Coumarin derivatives have been used to label proteins, nucleic acids, and lipids, but further research is needed to optimize their specificity and sensitivity. Finally, further research is needed to better understand 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one's mechanism of action and its potential toxicity, particularly in humans.
Synthesemethoden
Coumarin can be synthesized through a variety of methods, including the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction. The Pechmann condensation is the most commonly used method and involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base. The Perkin reaction involves the reaction of salicylaldehyde with an acyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Coumarin has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe for studying biological systems. Coumarin derivatives can be used to label proteins, nucleic acids, and lipids, allowing researchers to study their behavior and interactions in living cells. Coumarin is also used as a drug precursor, as it can be easily modified to create compounds with a wide range of biological activities, including anticoagulant, antiviral, and anticancer properties. Additionally, 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is used as a model compound for studying enzymatic reactions, particularly those involving cytochrome P450 enzymes.
Eigenschaften
IUPAC Name |
7-ethoxy-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-16-12-7-6-11-8(2)9(3)14(15)17-13(11)10(12)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBNBVQIKGCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)
